4-Propoxybenzofuran-6-amine
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Overview
Description
4-Propoxybenzofuran-6-amine is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propoxybenzofuran-6-amine typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of o-hydroxyacetophenone derivatives or the use of palladium-catalyzed cross-coupling reactions.
Introduction of the Propoxy Group: The propoxy group can be introduced via an etherification reaction using propyl bromide and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Propoxybenzofuran-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the benzofuran ring.
Scientific Research Applications
4-Propoxybenzofuran-6-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Propoxybenzofuran-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
- 4-Methoxybenzofuran-6-amine
- 4-Ethoxybenzofuran-6-amine
- 4-Butoxybenzofuran-6-amine
Comparison: 4-Propoxybenzofuran-6-amine is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. Compared to its methoxy, ethoxy, and butoxy analogs, the propoxy derivative may exhibit different solubility, stability, and interaction with molecular targets, making it a distinct compound in its class.
Properties
CAS No. |
1330752-97-0 |
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Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-propoxy-1-benzofuran-6-amine |
InChI |
InChI=1S/C11H13NO2/c1-2-4-13-10-6-8(12)7-11-9(10)3-5-14-11/h3,5-7H,2,4,12H2,1H3 |
InChI Key |
ZBKVBNYLZGRIPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=CC2=C1C=CO2)N |
Origin of Product |
United States |
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